
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that features a brominated thiophene ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with appropriate reagents to form the oxadiazole ring. This step often involves the use of hydrazine derivatives and carboxylic acids under cyclization conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives.
Scientific Research Applications
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and brominated thiophene moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid: Shares the brominated thiophene ring but differs in the presence of a furan ring instead of an oxadiazole ring.
tert-butyl N-(5-bromothiophen-3-yl)carbamate: Contains a brominated thiophene ring but has a carbamate group instead of an oxadiazole ring.
Uniqueness
5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a brominated thiophene ring and an oxadiazole moiety, which imparts distinct chemical and physical properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H3BrN2O3S |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
5-(5-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
InChI Key |
WVNFRVSRPSBBCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


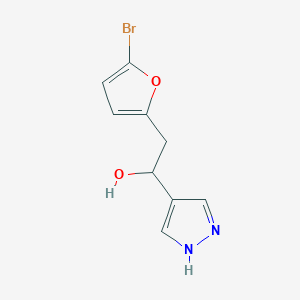
![[5-(4-Fluorophenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13065137.png)
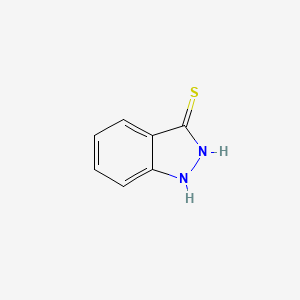
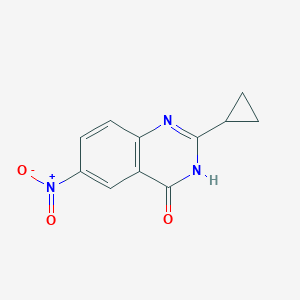
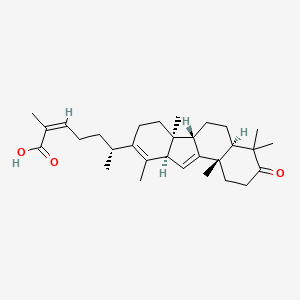
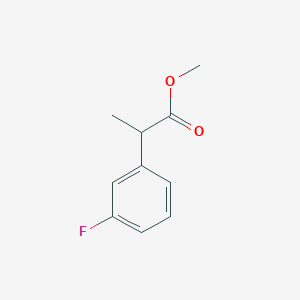

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13065170.png)
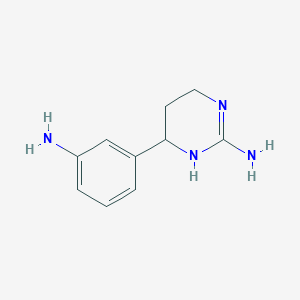
![8-O-tert-butyl 9-O-ethyl (1S,2S,6R,7S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate](/img/structure/B13065175.png)
![4-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13065182.png)



